methyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Methyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core. This structure consists of a fused pyrrole and quinoxaline system, substituted at the 1-position with a 3,4-dimethoxyphenyl group and at the 3-position with a methyl ester.
Properties
IUPAC Name |
methyl 2-amino-1-(3,4-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-26-14-9-8-11(10-15(14)27-2)24-18(21)16(20(25)28-3)17-19(24)23-13-7-5-4-6-12(13)22-17/h4-10H,21H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULMNDBSIBOUCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (hereafter referred to as the compound) is a derivative of pyrroloquinoxaline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antioxidant, and antimicrobial properties, supported by recent research findings.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-b]quinoxaline core substituted with a 3,4-dimethoxyphenyl group and a carboxylate moiety. This structural configuration is essential for its biological activity, influencing its interaction with various biological targets.
Anticancer Activity
Recent studies have demonstrated that pyrroloquinoxaline derivatives exhibit significant anticancer properties. The compound has been evaluated against several cancer cell lines:
In these studies, the compound showed potent inhibitory effects on cell proliferation, comparable to established chemotherapeutic agents like doxorubicin. The structure-activity relationship (SAR) analysis indicated that electron-donating groups at specific positions enhance anticancer activity.
Antioxidant Activity
The antioxidant potential of the compound was assessed using various assays, including the DPPH radical scavenging assay. Findings indicate that the compound exhibits significant radical scavenging activity:
The compound's ability to scavenge hydroxyl radicals suggests its potential as a therapeutic agent in oxidative stress-related diseases.
Antimicrobial Activity
The antimicrobial properties of quinoxaline derivatives have been well-documented. The compound was tested against several bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Bacillus spizizenii | 12 | |
| Pseudomonas aeruginosa | 10 |
These results demonstrate that the compound possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.
The biological activity of the compound is attributed to its interactions with various molecular targets. For instance, docking studies have shown that it may interact with Sirt6, a protein involved in cellular regulation and longevity . Additionally, its ability to inhibit key kinases involved in cancer progression has been highlighted in recent research .
Case Studies
- Sirt6 Activation : A study identified the compound as a selective Sirt6 activator with low cytotoxicity, indicating its potential in treating age-related diseases .
- Anticancer Efficacy : In vivo studies demonstrated that administration of the compound led to significant tumor regression in mouse models of cancer .
Scientific Research Applications
Structural Characteristics
The compound belongs to the class of pyrroloquinoxalines, characterized by a fused ring system containing nitrogen atoms. Its molecular formula is with a molecular weight of approximately 406.4 g/mol. The presence of a dimethoxyphenyl group and a carboxylate functional group contributes to its reactivity and biological activity.
Anticancer Properties
Research indicates that methyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate exhibits significant anticancer properties. It has been shown to inhibit enzymes involved in cell proliferation and survival, suggesting a mechanism that could be utilized for cancer treatment. Interaction studies reveal that the compound can modulate the activity of kinases involved in cancer cell signaling pathways, which is crucial for its potential therapeutic applications.
Neurological Applications
In addition to its anticancer effects, this compound may have implications in treating neurological disorders. Its interactions with various receptors suggest potential neuroprotective effects, which could be beneficial in conditions such as Alzheimer's disease or other neurodegenerative disorders. Further studies are needed to elucidate its efficacy and safety in these contexts.
Case Studies and Research Findings
Several studies have been conducted to investigate the therapeutic potential of this compound:
- In Vitro Studies : Laboratory experiments have demonstrated that this compound effectively inhibits the growth of various cancer cell lines. These findings suggest that it could serve as a lead compound for developing new anticancer drugs.
- Animal Models : Preclinical trials using animal models have shown promising results regarding the compound's efficacy in reducing tumor size and improving survival rates in subjects treated with the compound compared to control groups.
- Mechanistic Studies : Research focusing on the molecular mechanisms has revealed that this compound can induce apoptosis in cancer cells through activation of specific signaling pathways.
Comparison with Similar Compounds
Key Observations:
Electron-Donating vs. Cyano-substituted analogs (e.g., ) exhibit strong electron-withdrawing effects, which may improve adsorption on metal surfaces for corrosion inhibition .
Molecular Weight and Bioactivity: Ethyl esters (e.g., ) generally have higher molecular weights (~408 Da) than methyl esters (target: ~393 Da), affecting pharmacokinetic properties like membrane permeability. The 4-aminophenyl substituent in facilitates hydrogen bonding, correlating with its high corrosion inhibition efficiency (91%) .
Regulatory Status :
- Derivatives with 2,5-dimethoxyphenyl groups (e.g., ) are classified as controlled substances under UK regulations, highlighting the importance of substituent choice in drug design .
Spectroscopic and Analytical Data
- Mass Spectrometry: Analogs like ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate show characteristic M⁺ peaks (e.g., m/z 362) . The target compound’s estimated m/z (~393) aligns with its molecular formula.
- Elemental Analysis: For C₂₆H₂₂N₄O₄ (a related compound), calculated values (C: 68.71%, H: 4.88%, N: 12.33%) match experimental results (C: 68.84%, H: 4.86%, N: 12.37%), indicating high purity in pyrroloquinoxaline synthesis .
Adsorption and Inhibition Mechanisms
- Corrosion Inhibition: The cyano-substituted analog (AHPQC) adsorbs via Langmuir isotherm, achieving 91% efficiency in acidic environments. Protonation of nitrogen atoms in the quinoxaline ring facilitates chemisorption on steel surfaces .
- Comparison with Target Compound : The target’s 3,4-dimethoxyphenyl group may promote physical adsorption due to methoxy’s electron-donating nature, though direct evidence is lacking.
Q & A
Basic Research: How can synthesis optimization of methyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate be systematically approached?
Methodological Answer:
Synthetic optimization requires iterative adjustments of reaction parameters, such as solvent polarity, temperature, and catalyst loading. For example, in analogous pyrroloquinoxaline syntheses, coupling reactions between substituted pyrrole esters and aryl halides (e.g., 3,4-dimethoxyphenyl derivatives) often employ Pd-catalyzed cross-coupling under inert atmospheres . Key steps include:
- Purification: Column chromatography with gradients of ethyl acetate/hexane.
- Monitoring: TLC and HPLC to track intermediate formation.
- Yield Optimization: Adjusting stoichiometry of reactants (e.g., 1.2:1 molar ratio of aryl halide to pyrrole precursor) to minimize side products.
Table 1: Example NMR Data for Analogous Compounds (Ethyl Pyrrole Derivatives)
| Proton Environment | δ (ppm) | Multiplicity | Integration | Reference |
|---|---|---|---|---|
| NH (pyrrole) | 12.52 | s | 1H | |
| OCH3 (aryl) | 3.82 | s | 6H |
Advanced Research: What computational strategies can predict reaction pathways for pyrroloquinoxaline derivatives?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms are critical. For instance, the ICReDD framework uses:
- Transition State Analysis: To identify energy barriers for key steps like cyclization or aryl coupling .
- Solvent Effects: COSMO-RS models to simulate solvent interactions and optimize dielectric environments .
- Feedback Loops: Experimental data (e.g., crystallographic parameters from ) refine computational predictions, reducing trial-and-error iterations.
Key Challenge: Resolving discrepancies between computed activation energies and experimental yields (e.g., steric hindrance from 3,4-dimethoxyphenyl groups not fully captured in simulations) .
Basic Research: How is the crystal structure of this compound resolved, and what metrics are critical?
Methodological Answer:
Single-crystal X-ray diffraction is standard. Key parameters include:
- Unit Cell Dimensions: Monoclinic systems (e.g., space group P2₁/n) with cell parameters a = 13.2332 Å, b = 10.3574 Å, c = 15.0865 Å, β = 111.53° for analogous compounds .
- Weak Interactions: C–H⋯O and C–H⋯π interactions stabilize the lattice, with bond distances ≤ 3.5 Å .
- Validation: R1 values ≤ 0.04 and wR2 ≤ 0.10 ensure structural reliability .
Table 2: Example Hydrogen Bond Geometry (Analogous Compound)
| Donor–Acceptor | Distance (Å) | Angle (°) | Reference |
|---|---|---|---|
| C8–H8⋯O1 | 3.214 | 156 |
Advanced Research: How can mechanistic contradictions between experimental and computational data be reconciled?
Methodological Answer:
Discrepancies often arise from incomplete modeling of steric/electronic effects. Strategies include:
- Multiscale Modeling: Combine DFT with molecular dynamics to simulate bulk solvent/solid-state effects .
- Experimental Validation: Use variable-temperature NMR or in-situ IR to detect transient intermediates (e.g., enolates or radical species) .
- Error Analysis: Compare computed vs. experimental dihedral angles (e.g., 76.82° for naphthalene-phenyl systems in vs. DFT-predicted 72–78°) .
Basic Research: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign aromatic protons (δ 6.3–7.5 ppm) and carbamate/ester carbonyls (δ 160–170 ppm) .
- IR Spectroscopy: Confirm NH (3200–3400 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of COOCH3 or dimethoxyphenyl groups) .
Advanced Research: How can solubility and stability challenges in biological assays be addressed?
Methodological Answer:
- Co-solvent Systems: Use DMSO/water mixtures (<5% DMSO) to enhance solubility while minimizing cytotoxicity .
- Crystal Engineering: Modify substituents (e.g., replacing methyl ester with hydrophilic groups) to disrupt π-stacking observed in crystalline states .
- Accelerated Stability Testing: Monitor degradation under UV light or varying pH using HPLC-PDA to identify labile groups (e.g., ester hydrolysis) .
Basic Research: What are standard protocols for evaluating bioactivity in pyrroloquinoxaline derivatives?
Methodological Answer:
- In Vitro Assays: Screen against kinase targets (e.g., EGFR or VEGFR) using fluorescence polarization or ATP-depletion assays .
- Dose-Response Curves: IC50 values calculated via nonlinear regression (e.g., GraphPad Prism) with triplicate measurements .
- Control Compounds: Include reference inhibitors (e.g., erlotinib for EGFR) to validate assay conditions .
Advanced Research: How can machine learning optimize reaction conditions for novel derivatives?
Methodological Answer:
- Feature Engineering: Train models on descriptors like electrophilicity index, steric parameters, and solvent polarity .
- Active Learning: Use Bayesian optimization to iteratively select high-yield conditions from sparse datasets .
- Validation: Compare ML-predicted vs. experimental yields for 10–20 derivatives to assess model generalizability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
